molecular formula C26H24N2O2 B10938264 1-(4-ethenylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

1-(4-ethenylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10938264
M. Wt: 396.5 g/mol
InChI Key: UARSNPMLTATRCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-BIS(4-METHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE is a synthetic organic compound characterized by its unique structure, which includes methoxyphenyl and vinylbenzyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS(4-METHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of hydrazine with an appropriate diketone to form the pyrazole ring.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions.

    Attachment of the Vinylbenzyl Group: The final step involves the alkylation of the pyrazole ring with a vinylbenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-BIS(4-METHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to an ethyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,5-BIS(4-METHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE has been explored for various scientific research applications:

    Material Science: Used in the development of advanced polymers and materials with specific electronic properties.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Organic Synthesis: Utilized as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3,5-BIS(4-METHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl groups can enhance binding affinity through hydrophobic interactions, while the vinylbenzyl group can participate in covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOLE: Lacks the vinylbenzyl group, which may affect its reactivity and binding properties.

    1-(4-VINYLBENZYL)-1H-PYRAZOLE: Lacks the methoxyphenyl groups, potentially reducing its hydrophobic interactions.

Uniqueness

3,5-BIS(4-METHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE is unique due to the combination of methoxyphenyl and vinylbenzyl groups, which confer distinct chemical and physical properties. This combination enhances its versatility in various applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C26H24N2O2

Molecular Weight

396.5 g/mol

IUPAC Name

1-[(4-ethenylphenyl)methyl]-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C26H24N2O2/c1-4-19-5-7-20(8-6-19)18-28-26(22-11-15-24(30-3)16-12-22)17-25(27-28)21-9-13-23(29-2)14-10-21/h4-17H,1,18H2,2-3H3

InChI Key

UARSNPMLTATRCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2CC3=CC=C(C=C3)C=C)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.